

(4-Methoxyphenyl)dimethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-(4-methoxyphenyl)-N,Ndimethylaniline

Cat. No.:

B180176

Get Quote

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (4-Methoxyphenyl)dimethylamine, also known as N,N-dimethyl-4-methoxyaniline, a versatile aromatic compound with significant applications in organic synthesis and as a precursor for various functional molecules. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and discusses its relevance in medicinal chemistry and materials science.

Core Properties of (4-Methoxyphenyl)dimethylamine

(4-Methoxyphenyl)dimethylamine is a tertiary amine characterized by a methoxy and a dimethylamino group attached to a benzene ring. Its chemical structure contributes to its utility as a building block in the synthesis of more complex molecules.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO	[1][2][3]
Molecular Weight	151.21 g/mol	[2][3]
CAS Number	701-56-4	[4]
Appearance	Colorless to light yellow liquid	[5]
Density	0.998 g/cm ³	[2]
Boiling Point	239.2 °C at 760 mmHg	[2]
Melting Point	< -20 °C	[5]
Flash Point	69.5 °C	[2]

Synthesis of (4-Methoxyphenyl)dimethylamine

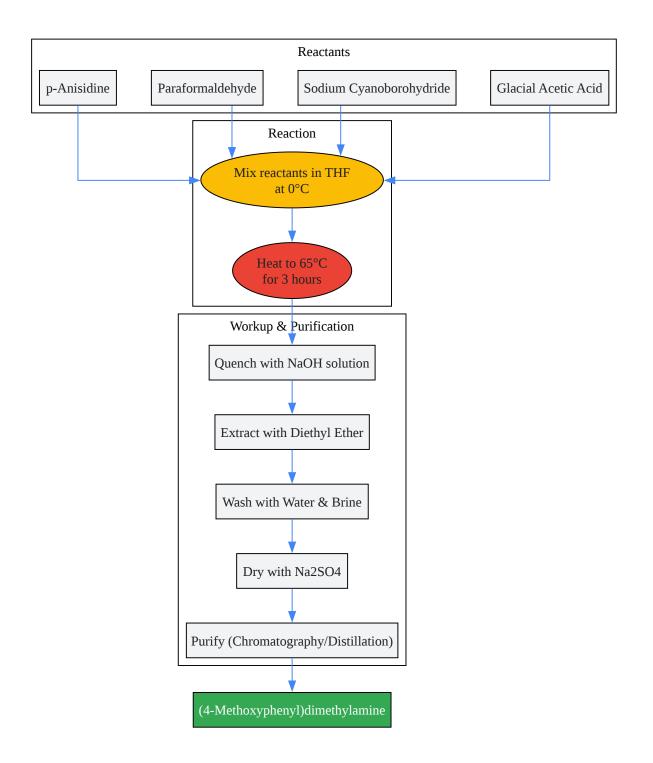
The synthesis of (4-Methoxyphenyl)dimethylamine can be achieved through various methods. A common and effective approach is the reductive amination of p-anisidine with formaldehyde, followed by methylation. Another method involves the direct methylation of 4-methoxyaniline.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N,N-dimethyl-4-methoxyaniline via the reductive amination of p-anisidine.

Materials:

- p-Anisidine
- Paraformaldehyde
- Sodium cyanoborohydride
- Glacial acetic acid
- Tetrahydrofuran (THF)



- Saturated aqueous sodium bicarbonate solution
- · Diethyl ether
- · Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, create a slurry of p-anisidine and paraformaldehyde in glacial acetic acid at 0 °C.
- Slowly add sodium cyanoborohydride to the stirred slurry over a period of 25 minutes while maintaining the temperature at 0 °C.
- Remove the ice bath and heat the mixture to 65 °C.
- Maintain the reaction at 65 °C for 3 hours.
- Pour the hot reaction mixture into a 5M aqueous sodium hydroxide solution.
- Partition the cooled mixture between a saturated aqueous sodium bicarbonate solution and diethyl ether.
- Separate the organic layer and extract the aqueous layer twice with diethyl ether.
- Combine the organic layers and wash them sequentially with water and saturated aqueous sodium chloride solution.
- Dry the combined organic layer over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield the crude product.
- Purify the product via column chromatography or distillation.

Click to download full resolution via product page

Synthesis workflow for (4-Methoxyphenyl)dimethylamine.

Applications in Research and Development

(4-Methoxyphenyl)dimethylamine serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its derivatives are of particular interest in medicinal chemistry and materials science.

Pharmaceutical Applications

The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs.[7][8][9] Derivatives of (4-Methoxyphenyl)dimethylamine have been investigated for a range of pharmacological activities, including:

- Antidepressants: The structural motif is present in drugs like Venlafaxine, which is used to treat major depressive disorder.
- Antimicrobial and Anticancer Agents: Dimethylamine derivatives have shown promise in the development of new treatments for infectious diseases and cancer.[8][9]
- Anxiolytics and Anti-inflammatory Agents: Research has explored compounds with similar structures for their potential anxiolytic and anti-inflammatory properties.

Materials Science

This compound is also utilized as a precursor in the synthesis of dyes and other functional materials.[10] The electron-donating nature of the dimethylamino and methoxy groups makes it a valuable component in the design of molecules with specific electronic and optical properties.

Spectroscopic and Analytical Data

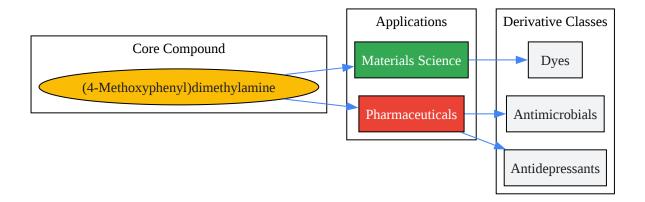
The characterization of (4-Methoxyphenyl)dimethylamine is typically performed using a combination of spectroscopic techniques.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons, the methoxy group protons, and the N-methyl protons.
¹³ C NMR	Resonances for the aromatic carbons, the methoxy carbon, and the N-methyl carbons.
FTIR	Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

(4-Methoxyphenyl)dimethylamine should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and can cause skin and eye irritation.[11]

Personal Protective Equipment (PPE):


- Wear protective gloves, clothing, and eye/face protection.[12]
- In case of insufficient ventilation, wear suitable respiratory equipment.[11]

First Aid Measures:

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][12]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]

For detailed safety information, refer to the Safety Data Sheet (SDS).[5][11][12][13]

Click to download full resolution via product page

Logical relationships of (4-Methoxyphenyl)dimethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Buy [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride | 50822-98-5 [smolecule.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. (4-METHOXY-PHENYL)-DIMETHYL-AMINE | 701-56-4 [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(4-Methoxyphenyl)dimethylamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180176#4-methoxyphenyl-dimethylamine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com